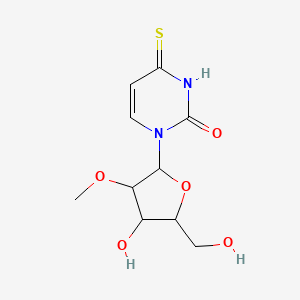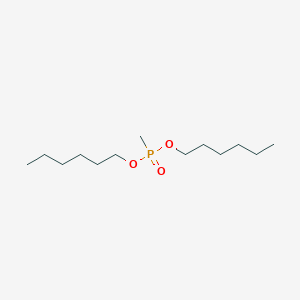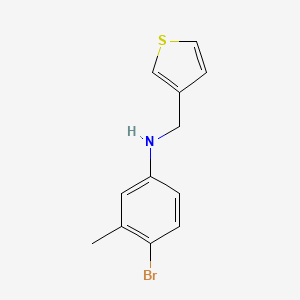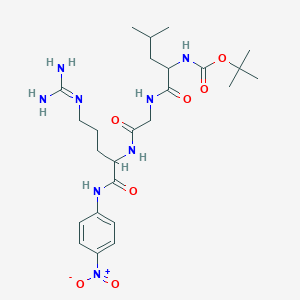
9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine is a fluoro-modified nucleoside and halo-nucleoside. This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Scientific Research Applications
9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine is used in several scientific research fields:
Chemistry: As a fluoro-modified nucleoside, it is used in the study of nucleic acid chemistry and the development of new synthetic methodologies.
Biology: It is used in biochemical assays to study enzyme interactions and nucleoside metabolism.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The fluoro and chloro groups enhance its binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other fluoro-modified nucleosides and halo-nucleosides. What sets 9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine apart is its unique combination of acetyl, toluyl, fluoro, and chloro groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H19ClFN5O5 |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
[4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H19ClFN5O5/c1-9-3-5-11(6-4-9)19(29)30-7-12-13(22)15(31-10(2)28)18(32-12)27-8-24-14-16(21)25-20(23)26-17(14)27/h3-6,8,12-13,15,18H,7H2,1-2H3,(H2,23,25,26) |
InChI Key |
FVNWYOZTXWIAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)

![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
![2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)](/img/structure/B12094567.png)
![7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12094568.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)




![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)


![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)
